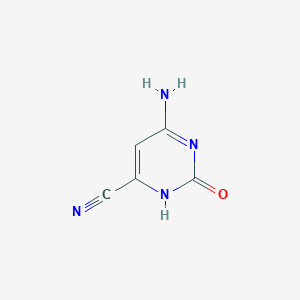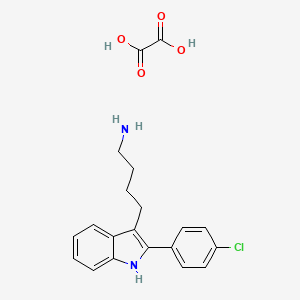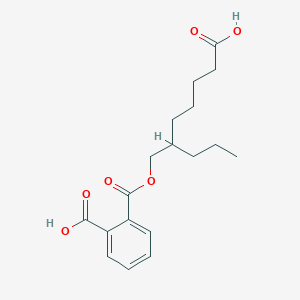
Mono(2-propyl-6-carboxyhexyl) phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono(2-propyl-6-carboxyhexyl) phthalate is a metabolite of di(2-propylheptyl) phthalate, a high-molecular-weight phthalate used as a plasticizer in various industrial applications. This compound is primarily detected in biological samples such as urine, indicating exposure to di(2-propylheptyl) phthalate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mono(2-propyl-6-carboxyhexyl) phthalate is synthesized through the enzymatic hydrolysis of di(2-propylheptyl) phthalate. The process involves the oxidation of the monoester to form the carboxymonoester .
Industrial Production Methods: The industrial production of this compound involves the use of di(2-propylheptyl) phthalate as a precursor. The compound is metabolized primarily via the monoester, which undergoes ω- and ω-1-oxidation to form the hydroxy-, oxo-, and carboxymonoesters .
Análisis De Reacciones Químicas
Types of Reactions: Mono(2-propyl-6-carboxyhexyl) phthalate undergoes various chemical reactions, including oxidation and hydrolysis .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis is used to break down di(2-propylheptyl) phthalate into its metabolites, including this compound.
Major Products Formed: The major products formed from these reactions include this compound, mono(2-propyl-6-hydroxyheptyl) phthalate, and mono(2-propyl-6-oxoheptyl) phthalate .
Aplicaciones Científicas De Investigación
Mono(2-propyl-6-carboxyhexyl) phthalate is used in various scientific research applications, including:
Biomonitoring: It serves as a biomarker for exposure to di(2-propylheptyl) phthalate in biological samples such as urine.
Toxicology Studies: The compound is used to study the toxicological effects of phthalates on human health.
Environmental Health: Research on this compound helps in understanding the environmental impact of phthalates and their metabolites.
Mecanismo De Acción
The mechanism of action of mono(2-propyl-6-carboxyhexyl) phthalate involves its role as a metabolite of di(2-propylheptyl) phthalate. The compound is formed through enzymatic hydrolysis and oxidation, and it is excreted in urine. The molecular targets and pathways involved in its metabolism include enzymes responsible for the oxidation and hydrolysis of phthalates .
Comparación Con Compuestos Similares
- Mono(2-propyl-6-hydroxyheptyl) phthalate
- Mono(2-propyl-6-oxoheptyl) phthalate
- Mono(2-ethyl-5-carboxypentyl) phthalate
Comparison: Mono(2-propyl-6-carboxyhexyl) phthalate is unique due to its specific metabolic pathway involving ω- and ω-1-oxidation. This distinguishes it from other similar compounds that may undergo different metabolic processes .
Propiedades
Número CAS |
1412411-10-9 |
|---|---|
Fórmula molecular |
C18H24O6 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-(6-carboxy-2-propylhexoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C18H24O6/c1-2-7-13(8-3-6-11-16(19)20)12-24-18(23)15-10-5-4-9-14(15)17(21)22/h4-5,9-10,13H,2-3,6-8,11-12H2,1H3,(H,19,20)(H,21,22) |
Clave InChI |
DPQMLPCFIOCYFY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


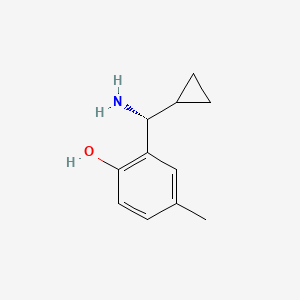
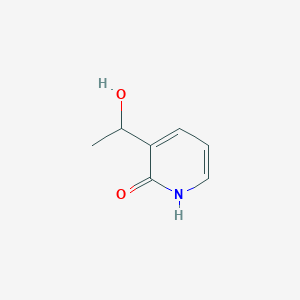
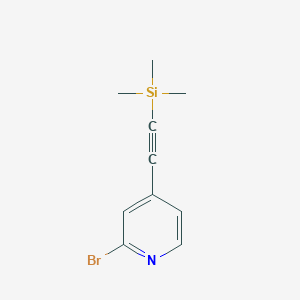
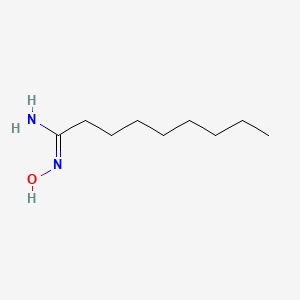

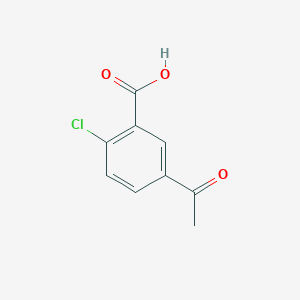
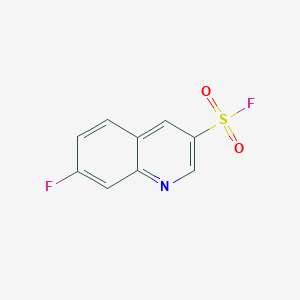
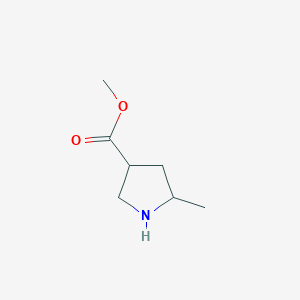
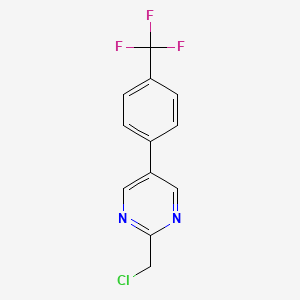
![Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid](/img/structure/B13119145.png)
